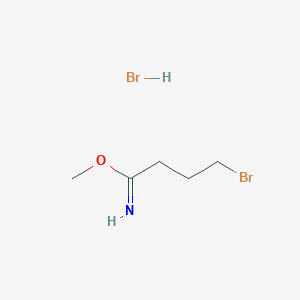
Phenylmethanamine;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a primary amine where the amino group is attached to a benzyl group Sulfuric acid, with the chemical formula H2SO4, is a highly corrosive strong mineral acid
准备方法
Synthetic Routes and Reaction Conditions
Phenylmethanamine can be synthesized through several methods. One common method involves the reduction of nitrobenzene to phenylamine (aniline), followed by the alkylation of aniline to form phenylmethanamine. The reduction of nitrobenzene is typically carried out using a mixture of tin and concentrated hydrochloric acid, followed by the addition of sodium hydroxide to obtain phenylamine .
Industrial Production Methods
In industrial settings, phenylmethanamine is often produced by the catalytic hydrogenation of benzonitrile. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The reaction converts benzonitrile to phenylmethanamine with high efficiency.
化学反应分析
Types of Reactions
Phenylmethanamine undergoes various chemical reactions, including:
Oxidation: Phenylmethanamine can be oxidized to form benzaldehyde or benzoic acid.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: Phenylmethanamine can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzyl alcohol
Substitution: Various substituted benzylamines
科学研究应用
Phenylmethanamine and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: Studied for their role in neurotransmitter activity and as potential therapeutic agents.
Medicine: Investigated for their potential use in treating neurological disorders and as precursors for drug development.
Industry: Employed in the production of polymers, resins, and other industrial chemicals
作用机制
Phenylmethanamine exerts its effects primarily through its interaction with biological receptors. It can act as a ligand for various receptors, including adrenergic and dopaminergic receptors. The binding of phenylmethanamine to these receptors can modulate neurotransmitter release and influence physiological processes such as mood, cognition, and cardiovascular function .
相似化合物的比较
Similar Compounds
Phenylamine (Aniline): Similar structure but lacks the methylene group.
Phenylethylamine: Contains an additional ethyl group compared to phenylmethanamine.
Benzylamine: Another name for phenylmethanamine.
Uniqueness
Phenylmethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it valuable in multiple fields, from synthetic chemistry to medicinal research .
属性
CAS 编号 |
63245-27-2 |
|---|---|
分子式 |
C14H20N2O4S |
分子量 |
312.39 g/mol |
IUPAC 名称 |
phenylmethanamine;sulfuric acid |
InChI |
InChI=1S/2C7H9N.H2O4S/c2*8-6-7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5H,6,8H2;(H2,1,2,3,4) |
InChI 键 |
WFOCNHLJYDEUEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN.C1=CC=C(C=C1)CN.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)


![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)

![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)


![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)

![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)
